molecular formula C16H11ClFN3O3 B2391996 N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-nitrophenyl)acetamide CAS No. 1444402-86-1

N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-nitrophenyl)acetamide

Cat. No.: B2391996
CAS No.: 1444402-86-1
M. Wt: 347.73
InChI Key: SBRXQLRRHQDHHL-UHFFFAOYSA-N
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Description

“N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-nitrophenyl)acetamide” is a complex organic compound. It contains several functional groups including a cyano group (-CN), a nitro group (-NO2), a chloro group (-Cl), a fluoro group (-F), and an acetamide group (CH3CONH2). Each of these functional groups contributes to the overall properties of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of different functional groups would also influence its three-dimensional shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the cyano group can participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties like melting point, boiling point, solubility, and stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential medicinal uses, the mechanism of action would describe how the compound interacts with biological systems .

Future Directions

Future research could involve studying the compound’s properties in more detail, investigating its potential uses, and developing methods for its safe and efficient synthesis .

Properties

IUPAC Name

N-[(4-chlorophenyl)-cyanomethyl]-2-(2-fluoro-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O3/c17-12-4-1-10(2-5-12)15(9-19)20-16(22)7-11-3-6-13(21(23)24)8-14(11)18/h1-6,8,15H,7H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRXQLRRHQDHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)NC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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